![molecular formula C12H20O6 B13851592 [(3'aS,4S,6'R,6'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,4'-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6'-yl]methanol](/img/structure/B13851592.png)
[(3'aS,4S,6'R,6'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,4'-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6'-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3’aS,4S,6’R,6’aS)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,4’-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6’-yl]methanol is a complex organic compound characterized by its unique spiro structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3’aS,4S,6’R,6’aS)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,4’-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6’-yl]methanol typically involves multi-step organic reactions. Common starting materials may include dioxolane derivatives and furan compounds. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. Optimization of reaction parameters such as concentration, temperature, and pressure is crucial to achieve high efficiency and purity.
Analyse Des Réactions Chimiques
Types of Reactions
[(3’aS,4S,6’R,6’aS)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,4’-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6’-yl]methanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or ketones using oxidizing agents.
Reduction: Reduction to alcohols or hydrocarbons using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.
Applications De Recherche Scientifique
[(3’aS,4S,6’R,6’aS)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,4’-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6’-yl]methanol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism by which [(3’aS,4S,6’R,6’aS)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,4’-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6’-yl]methanol exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and influencing gene expression.
Comparaison Avec Des Composés Similaires
[(3’aS,4S,6’R,6’aS)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,4’-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6’-yl]methanol can be compared with other spiro compounds, such as spiro[cyclohexane-1,2’-oxirane] and spiro[1,3-dioxolane-4,4’-piperidine]
Conclusion
[(3’aS,4S,6’R,6’aS)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,4’-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6’-yl]methanol is a compound of significant interest due to its unique structure and potential applications in various scientific fields
Propriétés
Formule moléculaire |
C12H20O6 |
|---|---|
Poids moléculaire |
260.28 g/mol |
Nom IUPAC |
[(3'aS,4S,6'R,6'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,4'-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6'-yl]methanol |
InChI |
InChI=1S/C12H20O6/c1-10(2)14-6-12(18-10)9-8(7(5-13)15-12)16-11(3,4)17-9/h7-9,13H,5-6H2,1-4H3/t7-,8+,9+,12+/m1/s1 |
Clé InChI |
KKYWZUFDUCTWSE-ARHDFHRDSA-N |
SMILES isomérique |
CC1(OC[C@]2(O1)[C@@H]3[C@H]([C@H](O2)CO)OC(O3)(C)C)C |
SMILES canonique |
CC1(OCC2(O1)C3C(C(O2)CO)OC(O3)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


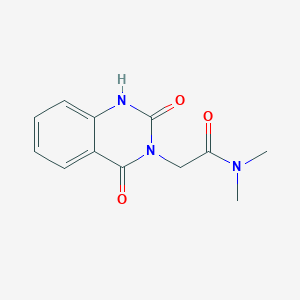


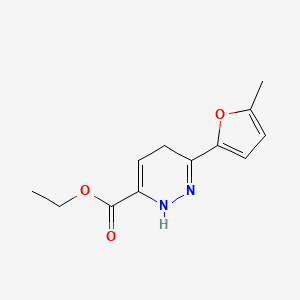
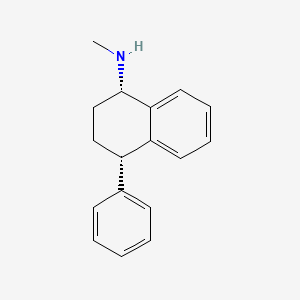

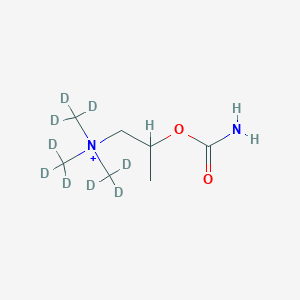
![N-[(2-piperazin-1-ylphenyl)methyl]acetamide](/img/structure/B13851559.png)
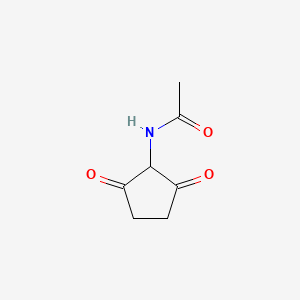

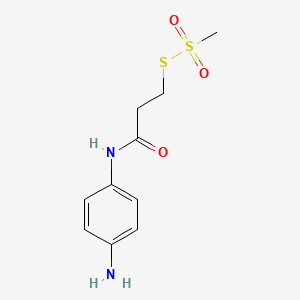

![[(4S,5R,6S,8R,13S,16S,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B13851600.png)

